molecular formula C13H28N2O2Si3 B14510142 5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 62803-32-1

5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine

Katalognummer: B14510142
CAS-Nummer: 62803-32-1
Molekulargewicht: 328.63 g/mol
InChI-Schlüssel: RUJBEYWXFIKYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.

Vorbereitungsmethoden

One common method is the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is typically carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the trimethylsilyl groups.

Analyse Chemischer Reaktionen

5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include trimethylsilyl chloride, bases like pyridine, and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine primarily involves the chemical inertness and steric hindrance provided by the trimethylsilyl groups. These groups protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

62803-32-1

Molekularformel

C13H28N2O2Si3

Molekulargewicht

328.63 g/mol

IUPAC-Name

trimethyl-(5-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane

InChI

InChI=1S/C13H28N2O2Si3/c1-18(2,3)11-10-14-13(17-20(7,8)9)15-12(11)16-19(4,5)6/h10H,1-9H3

InChI-Schlüssel

RUJBEYWXFIKYQA-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.